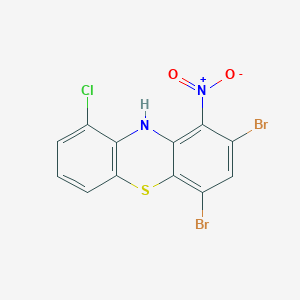
2,4-Dibromo-9-chloro-1-nitro-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dibromo-9-chloro-1-nitro-10H-phenothiazine is a complex organic compound belonging to the phenothiazine family Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-9-chloro-1-nitro-10H-phenothiazine typically involves multi-step reactions starting from phenothiazine. The introduction of bromine, chlorine, and nitro groups can be achieved through electrophilic aromatic substitution reactions. For instance, bromination can be carried out using bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3). Chlorination can be achieved using chlorine (Cl2) under similar conditions. Nitration involves the use of a nitrating mixture, typically concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent reaction conditions and efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-9-chloro-1-nitro-10H-phenothiazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Br2, Cl2) and nitrating mixtures (HNO3/H2SO4) are commonly used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while further substitution could introduce additional halogen or nitro groups.
Applications De Recherche Scientifique
2,4-Dibromo-9-chloro-1-nitro-10H-phenothiazine has several applications in scientific research:
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may exhibit biological activity, making it useful in drug discovery and development.
Medicine: Phenothiazine derivatives are known for their pharmacological properties, including antipsychotic and antiemetic effects.
Industry: The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-9-chloro-1-nitro-10H-phenothiazine involves interactions with various molecular targets and pathways. The presence of multiple substituents allows the compound to engage in diverse chemical interactions. For instance, the nitro group can participate in redox reactions, while the halogen atoms can influence the compound’s electronic properties and reactivity. These interactions can modulate biological pathways, making the compound and its derivatives potential candidates for therapeutic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenothiazine: The parent compound of 2,4-Dibromo-9-chloro-1-nitro-10H-phenothiazine, known for its use in antipsychotic medications.
Chlorpromazine: A well-known phenothiazine derivative used as an antipsychotic drug.
Uniqueness
This compound is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
76462-13-0 |
|---|---|
Formule moléculaire |
C12H5Br2ClN2O2S |
Poids moléculaire |
436.51 g/mol |
Nom IUPAC |
2,4-dibromo-9-chloro-1-nitro-10H-phenothiazine |
InChI |
InChI=1S/C12H5Br2ClN2O2S/c13-5-4-6(14)12-10(11(5)17(18)19)16-9-7(15)2-1-3-8(9)20-12/h1-4,16H |
Clé InChI |
OFNXKLKIZWYHJM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)NC3=C(C(=CC(=C3S2)Br)Br)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


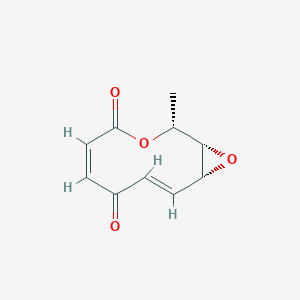
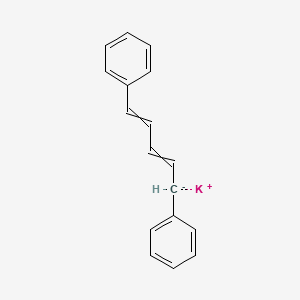

![Bis(2-ethylhexyl) [2-oxo-2-(pyrrolidin-1-yl)ethyl]phosphonate](/img/structure/B14441573.png)

![Spiro[3.5]nonan-2-one, 5-methylene-](/img/structure/B14441581.png)
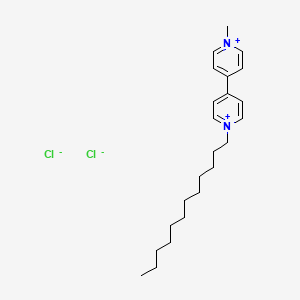
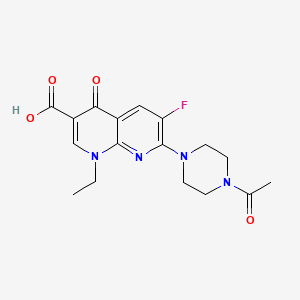


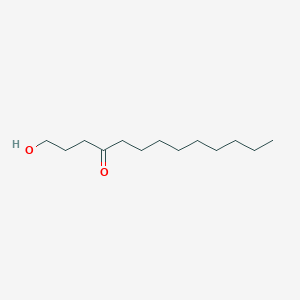
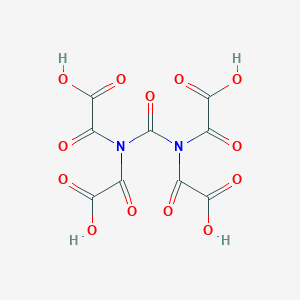
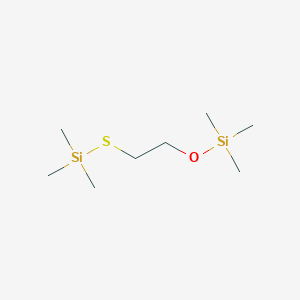
![Magnesium, [(1Z)-1-(trimethylsilyl)-1-hexenyl]bromo-](/img/structure/B14441629.png)
